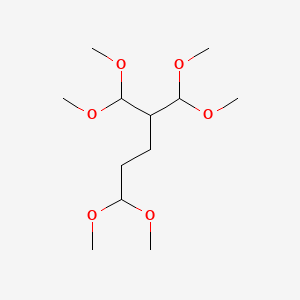
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane is an organic compound with a complex structure characterized by multiple methoxy groups attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane typically involves the reaction of a pentane derivative with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels.
化学反応の分析
Types of Reactions
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methoxy groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Dimethoxymethane: A simpler compound with two methoxy groups attached to a methane backbone.
Dimethoxyethane: Contains two methoxy groups attached to an ethane backbone.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane, researchers can explore its full potential in various scientific and industrial fields.
特性
CAS番号 |
139996-08-0 |
|---|---|
分子式 |
C12H26O6 |
分子量 |
266.33 g/mol |
IUPAC名 |
2-(dimethoxymethyl)-1,1,5,5-tetramethoxypentane |
InChI |
InChI=1S/C12H26O6/c1-13-10(14-2)8-7-9(11(15-3)16-4)12(17-5)18-6/h9-12H,7-8H2,1-6H3 |
InChIキー |
XZYFYWSDHYYJPJ-UHFFFAOYSA-N |
正規SMILES |
COC(CCC(C(OC)OC)C(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


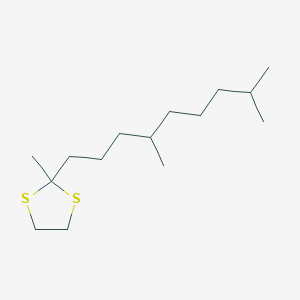
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
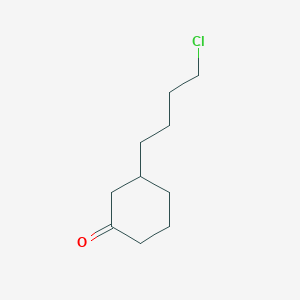
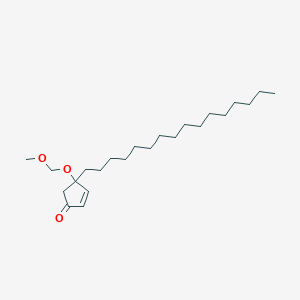
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
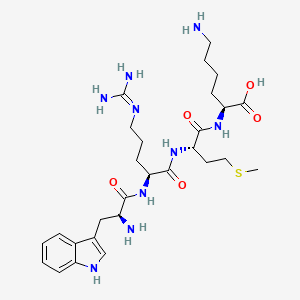
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
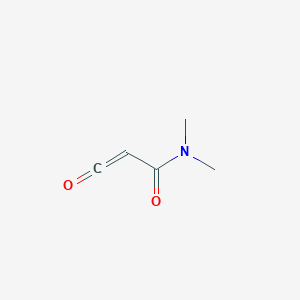
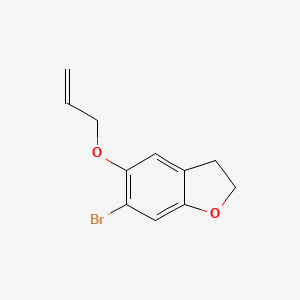

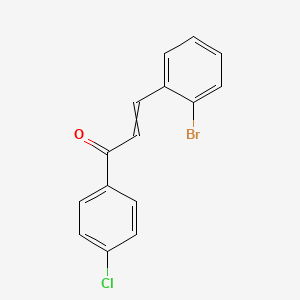
![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)
